3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Description
3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest and apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections will detail the biological activity of this compound based on recent research findings.
- Molecular Formula : C20H16N6O2
- Molecular Weight : 364.38 g/mol
- CAS Number : 1226457-10-8
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family exhibit potent anticancer properties. The proposed mechanisms include:
- Caspase Activation : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are crucial for programmed cell death .
- Inhibition of NF-κB Pathway : The compound has been observed to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent .
- Autophagy Induction : It also triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .
Anticancer Activity
The compound has been tested against various cancer cell lines with promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.25 | Apoptosis via caspase activation |
MDA-MB-231 | 0.5 | Induction of autophagy |
HepG2 | 0.48 | Inhibition of cell proliferation |
In comparative studies, it has demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as a more effective therapeutic agent in oncology .
Enzyme Inhibition
Beyond anticancer activity, this compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2:
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
3-(3,4-Dimethoxyphenyl)-7-phenyl... | 0.057 | CDK2 |
Sorafenib | 0.184 | CDK2 |
The inhibition of CDK2 is particularly noteworthy as it plays a crucial role in cell cycle regulation and is a validated target for cancer therapy .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrazolo derivatives on breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis more effectively than standard chemotherapeutics like cisplatin .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that this compound fits well into the active site of CDK2, suggesting a strong binding affinity that correlates with its inhibitory activity observed in vitro .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZTDSTLGVRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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